molecular formula C11H16ClF2N5 B12215407 1-(difluoromethyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

1-(difluoromethyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B12215407
M. Wt: 291.73 g/mol
InChI Key: OFLQYCIRAWFHJJ-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group and two pyrazole rings, which are known for their biological and pharmacological activities. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of the compound, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the difluoromethylation of pyrazole derivatives. One common method is the radical difluoromethylation process, which uses difluoromethyl radicals to introduce the difluoromethyl group into the pyrazole ring . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions is crucial for scaling up the production while maintaining the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.

Scientific Research Applications

1-(difluoromethyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential drug candidate due to its enhanced metabolic stability and bioavailability.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both difluoromethyl and isopropyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-8(2)18-7-9(6-15-18)5-14-10-3-4-17(16-10)11(12)13;/h3-4,6-8,11H,5H2,1-2H3,(H,14,16);1H

InChI Key

OFLQYCIRAWFHJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

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